2-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol
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Overview
Description
2-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol is a chemical compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in many pharmaceuticals and agrochemicals due to its ability to modulate the pharmacokinetic properties of a drug substance . This compound is of interest in various fields of scientific research, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 2-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a compound containing an active hydrogen atom . Industrial production methods typically involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
2-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Scientific Research Applications
2-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol involves its interaction with specific molecular targets. For instance, it acts as a ligand for alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in various physiological processes . The binding of this compound to these receptors can modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
2-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol can be compared with other similar compounds, such as:
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also act as ligands for alpha1-adrenergic receptors and have similar pharmacological profiles.
Pyridazinones containing the (4-methoxyphenyl)piperazine moiety: These compounds are studied for their potential as acetylcholinesterase inhibitors, which are important in the treatment of Alzheimer’s disease.
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O2/c1-24-18-8-2-15(3-9-18)19(23)14-21-10-12-22(13-11-21)17-6-4-16(20)5-7-17/h2-9,19,23H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXFAAZJWFAEEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CN2CCN(CC2)C3=CC=C(C=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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